2,4-Dichloro-6-phenyliminomethyl-phenol

Description

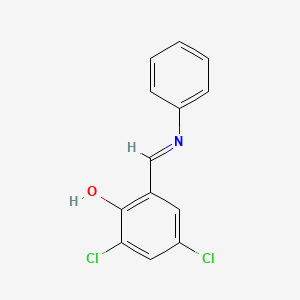

2,4-Dichloro-6-phenyliminomethyl-phenol (chemical formula: C₁₃H₉Cl₂NO) is a chlorinated phenolic compound featuring a phenyliminomethyl substituent at the 6-position and chlorine atoms at the 2- and 4-positions. This compound has garnered attention in coordination chemistry due to its ability to act as a ligand, forming complexes with transition metals. Its structure has been confirmed via crystallographic studies, with key bond angles and lengths consistent with analogous Schiff base derivatives .

Properties

CAS No. |

161696-84-0 |

|---|---|

Molecular Formula |

C13H9Cl2NO |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

2,4-dichloro-6-(phenyliminomethyl)phenol |

InChI |

InChI=1S/C13H9Cl2NO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h1-8,17H |

InChI Key |

KPZGIZUDIQQRIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-phenyliminomethyl-phenol typically involves the reaction of 2,4-dichlorophenol with an appropriate imine precursor. One common method is the condensation reaction between 2,4-dichlorophenol and benzylamine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-phenyliminomethyl-phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The imine group can be reduced to form the corresponding amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-6-phenyliminomethyl-phenol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies related to enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-phenyliminomethyl-phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the imine group can interact with nucleophilic sites on enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chlorinated Phenols

(a) 4-Amino-2,6-dichlorophenol (C₆H₅Cl₂NO)

- Structural Features: Replaces the phenyliminomethyl group with an amino (-NH₂) group at the 4-position.

- Properties: The amino group enhances solubility in polar solvents compared to the hydrophobic phenylimino group in the target compound. It also exhibits distinct reactivity in electrophilic substitution reactions due to the electron-donating nature of -NH₂ .

- Applications : Primarily used in synthetic organic chemistry as an intermediate for dyes and pharmaceuticals.

(b) (E)-2,4-Dichloro-6-{1-[(2-chloroethyl)imino]ethyl}phenol (C₁₀H₁₀Cl₃NO)

- Structural Features: Features a chloroethylimino substituent instead of phenylimino.

- Properties: The additional chlorine atom increases molecular polarity, leading to higher melting points (observed in crystallographic data) compared to the phenylimino derivative. This compound also shows stronger metal-binding affinity due to the electron-withdrawing chloroethyl group .

(c) 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol (C₁₆H₁₇NO₂)

- Structural Features : Substitutes the 2-chloro group with an ethoxy (-OCH₂CH₃) group.

- Properties : The ethoxy group reduces electrophilicity at the aromatic ring, making this compound less reactive in halogenation reactions. However, it exhibits improved thermal stability, as evidenced by thermogravimetric analysis (TGA) data .

Functional Group Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.